molecular formula C13H14N4O B2610694 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide CAS No. 2034404-72-1

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide

Cat. No.: B2610694
CAS No.: 2034404-72-1
M. Wt: 242.282
InChI Key: CUFIUEFUDMCXGS-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is a chemical compound designed for scientific research and development. This tetrahydropyrazolopyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to compounds with documented biological activity. Scientific literature indicates that this core structure is frequently investigated for its potential to interact with key biological targets, particularly in oncology . Specifically, substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of the ROS1 kinase, a validated target in several cancers including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer . The mechanism of action for related compounds involves binding to the kinase domain of ROS1, thereby negatively affecting the proliferation of cancer cells harboring ROS1 gene fusions . The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is also recognized as a key structure in the development of photodynamic therapy agents, demonstrating impressive, nanomolar-level photosensitizer ability against melanoma cells . Furthermore, the nicotinamide moiety present in this compound is a common pharmacophore found in various bioactive molecules, such as novel HPPD inhibitors, highlighting its versatility in molecular design . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound to explore kinase inhibition pathways, develop new anti-cancer agents, and study structure-activity relationships (SAR) in heterocyclic chemistry.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(10-2-1-5-14-9-10)16-11-4-7-17-12(8-11)3-6-15-17/h1-3,5-6,9,11H,4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFIUEFUDMCXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide can be achieved through several synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines, followed by the formation of the nicotinamide derivative. This process typically requires the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled conditions .

Another approach involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine core. This intermediate can then be further functionalized to obtain the desired nicotinamide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid
  • 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid
  • N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine

Uniqueness

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is unique due to its specific structural features and the presence of the nicotinamide moiety, which may confer distinct biological activities compared to other similar compounds. Its unique structure makes it a valuable candidate for further research and development in various scientific fields .

Biological Activity

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core linked to a nicotinamide moiety. Its molecular formula is C12H13N3OC_{12}H_{13}N_{3}O with a molecular weight of 231.25 g/mol. The structure allows for diverse interactions with biological systems, which is crucial for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O
Molecular Weight231.25 g/mol
CAS Number2034333-82-7

This compound exhibits significant biological activity primarily through its role as a core protein allosteric modulator (CpAM) for the hepatitis B virus (HBV). By binding to the viral core protein, it inhibits the assembly of viral particles and subsequently reduces HBV replication.

Key Mechanisms:

  • Inhibition of Viral Assembly : The compound prevents the proper assembly of HBV by interacting with its core protein.
  • Enzyme Inhibition : Ongoing research indicates potential interactions with various enzymes involved in cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research has shown that this compound possesses antiviral properties and may also exhibit anticancer activity.

Antiviral Activity

The compound has been identified as a promising candidate for treating HBV infections. In vitro studies demonstrated significant inhibition of HBV replication at low micromolar concentrations.

Anticancer Activity

Recent studies suggest that this compound may also have anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antiviral Efficacy Against HBV :
    • A study demonstrated that this compound significantly reduced HBV DNA levels in infected cell lines.
    • IC50 values indicated effective inhibition at concentrations below 10 µM.
  • Potential in Cancer Therapy :
    • In vitro assays using human cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibits dose-dependent cytotoxicity.
    • Mechanistic studies suggested that it may activate apoptotic pathways while inhibiting cell cycle progression.

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